An In-depth Technical Guide to 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid: A Novel Scaffold for Drug Discovery
An In-depth Technical Guide to 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid: A Novel Scaffold for Drug Discovery
Disclaimer: 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid is a novel chemical entity with limited to no specific data in the public domain. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis based on its structural components, a proposed synthetic route, hypothesized biological activities, and a strategic workflow for its characterization. The information presented herein is a synthesis of established principles in medicinal chemistry and pharmacology, aimed at unlocking the potential of this previously uncharacterized molecule.
Deconstruction of a Novel Scaffold: A Rationale for Investigation
The structure of 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid presents a compelling case for investigation, combining three key pharmacophores: a nicotinic acid core, a bromine substituent, and a methoxyphenoxy moiety. Understanding the contribution of each component is crucial to predicting its potential biological activities.
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The Nicotinic Acid Core: More commonly known as niacin or vitamin B3, nicotinic acid is a fundamental molecule in cellular metabolism.[1][2] It is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for numerous redox reactions.[1] In pharmacological doses, nicotinic acid is a potent lipid-modifying agent, effectively reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[3][4][5] This activity is primarily mediated through the G protein-coupled receptor GPR109A.[3][5] Derivatives of nicotinic acid have been explored for a wide range of therapeutic applications, including antifungal and anticancer agents.[6][7]
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The Role of Bromine Substitution: The introduction of halogen atoms, particularly bromine, is a well-established strategy in drug design.[8][9] Bromination can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to its biological target.[10][11] The presence of a bromine atom can lead to enhanced therapeutic activity and a longer duration of action.[10][11] Furthermore, brominated compounds are prevalent in marine natural products, which exhibit a wide array of biological activities, including antimicrobial and anticancer effects.[8]
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The 4-Methoxyphenoxy Moiety: The diaryl ether linkage is a common feature in many biologically active compounds. The 4-methoxyphenoxy group, in particular, can influence the molecule's conformation and electronic properties. The methoxy group is an electron-donating group, which can affect the reactivity of the aromatic ring and its interaction with biological targets. It can also serve as a site for metabolism.
The combination of these three structural features in a single molecule suggests the potential for novel pharmacology, possibly leveraging the established activities of nicotinic acid with the modulating effects of the bromo and methoxyphenoxy substituents.
Proposed Synthesis Pathway: An Ullmann Condensation Approach
A plausible and efficient route to synthesize 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid is through a copper-catalyzed Ullmann condensation reaction.[12][13][14] This well-established method is widely used for the formation of aryl ethers. The proposed two-step synthesis is outlined below.
Step 1: Esterification of 5-Bromo-2-chloronicotinic acid
The starting material, 5-Bromo-2-chloronicotinic acid, is first converted to its corresponding ester (e.g., methyl or ethyl ester) to protect the carboxylic acid functionality and improve solubility in organic solvents for the subsequent coupling reaction.
Step 2: Ullmann Condensation with 4-Methoxyphenol
The resulting ester undergoes an Ullmann condensation with 4-methoxyphenol in the presence of a copper catalyst and a base to form the diaryl ether linkage.
Step 3: Hydrolysis of the Ester
The final step is the hydrolysis of the ester group to yield the target compound, 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid.
Caption: Proposed synthesis of 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid.
Experimental Protocol: A Step-by-Step Guide
PART 1: Synthesis of Methyl 5-bromo-2-chloronicotinate
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To a solution of 5-Bromo-2-chloronicotinic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
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Heat the reaction mixture to reflux and stir for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford Methyl 5-bromo-2-chloronicotinate.
PART 2: Synthesis of Methyl 5-bromo-2-(4-methoxyphenoxy)nicotinate
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To a mixture of Methyl 5-bromo-2-chloronicotinate (1.0 eq), 4-methoxyphenol (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) (15 mL/g), add copper(I) iodide (0.1 eq).
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Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).
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Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the product with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
PART 3: Synthesis of 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid
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To a solution of Methyl 5-bromo-2-(4-methoxyphenoxy)nicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1), add lithium hydroxide or sodium hydroxide (2.0 eq).
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Stir the reaction mixture at room temperature for 2-4 hours.
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Monitor the reaction by TLC.
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Upon completion, acidify the reaction mixture with 1M HCl to pH 3-4.
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Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the final product.
Hypothesized Biological Activity and Therapeutic Potential
Based on its structural components, 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid could exhibit a range of biological activities.
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Lipid-Modifying Agent: As a nicotinic acid analogue, the primary hypothesis is that it may act as a ligand for the GPR109A receptor, potentially with altered potency or side-effect profile (e.g., reduced flushing).[3][5] Its efficacy would need to be evaluated in lipid metabolism assays.
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Anticancer Activity: The presence of the bromo and methoxyphenoxy groups, common in some anticancer agents, suggests potential cytotoxic activity.[11][15] Screening against a panel of cancer cell lines would be a crucial first step.
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Anti-inflammatory Effects: Nicotinic acid and its derivatives have shown anti-inflammatory properties. This compound could potentially modulate inflammatory pathways.
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Antimicrobial Properties: Brominated phenols are known for their antimicrobial activity.[15] The compound could be screened against a panel of bacterial and fungal strains.
A Strategic Workflow for Characterization
A systematic approach is required to fully characterize the chemical and biological properties of this novel compound. The following workflow outlines a comprehensive research plan.
Caption: A comprehensive workflow for the characterization of a novel compound.
In Silico ADMET Prediction
Before extensive in vitro testing, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[16][17] This provides an early assessment of its drug-like potential.
| Property | Predicted Value (Hypothetical) | Importance in Drug Development |
| LogP | 2.5 - 3.5 | Lipophilicity, affects absorption and distribution. |
| Aqueous Solubility | Moderate | Crucial for formulation and bioavailability. |
| Caco-2 Permeability | High | Predicts intestinal absorption. |
| CYP450 Inhibition | Low | Indicates potential for drug-drug interactions. |
| hERG Inhibition | Low | Predicts risk of cardiotoxicity. |
| Ames Mutagenicity | Negative | Indicates potential for carcinogenicity. |
Note: These values are hypothetical and would need to be determined using validated in silico tools.[16][18]
Safety and Handling
Given the lack of specific safety data for 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid, it should be handled with care, following standard laboratory safety procedures for novel chemical entities. General guidance based on related pyridine carboxylic acids includes:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[19][20]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[19][20] Avoid contact with skin and eyes.[21][22]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19][20]
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5-Bromo-2-(4-methoxyphenoxy)nicotinic acid represents a promising, yet unexplored, chemical scaffold. By leveraging the known pharmacology of its constituent parts, we can formulate rational hypotheses about its potential biological activities. The proposed synthetic route provides a clear path to obtaining this compound for further study. The outlined research workflow offers a systematic and comprehensive approach to its characterization, from initial in silico predictions to preclinical evaluation. This guide serves as a foundational document to inspire and direct future research into this novel molecule, with the potential to uncover new therapeutic agents.
References
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
-
Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. [Link]
-
Yuan, Y., et al. (2017). In silico prediction of drug-target interaction networks based on drug chemical structure and protein sequences. Molecular BioSystems, 13(9), 1793-1801. [Link]
- Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. A more recent and comprehensive review on bioisosterism can be found in a variety of medicinal chemistry textbooks and review articles.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. While this reference is for fluorine, the principles of halogenation in drug design are related. A more specific review on bromine is also available.
-
Creative Biolabs. (n.d.). Preliminary ADMET Prediction. [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. [Link]
-
Maj, E., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(5), e1044.1-12. [Link]
-
Semantic Scholar. (n.d.). Introducing bromine in the molecular structure as a good strategy to the drug design. [Link]
-
Bentham Science Publishers. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. [Link]
-
Wikipedia. (n.d.). Bioisostere. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
-
Ezzat, A., et al. (2016). Drug-target interaction prediction by integrating chemical, genomic, functional and pharmacological data. Briefings in Bioinformatics, 19(5), 848-857. [Link]
-
ResearchGate. (2025). Introducing bromine to the molecular structure as a strategy for drug design. [Link]
-
Wishart, D. S. (2026). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. Chemical Reviews. [Link]
-
ResearchGate. (2020). In-silico prediction of drug target interaction using graph embedding, graph mining, and similarity-based techniques. [Link]
-
ResearchGate. (2025). In silico methods for drug-target interaction prediction. [Link]
-
Biosciences Biotechnology Research Asia. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. [Link]
-
Taylor & Francis. (2020). Deep Learning Approaches in Predicting ADMET Properties. [Link]
-
MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]
-
ResearchGate. (n.d.). Chemical structure of nicotinic acid derivatives and related compounds 1-5. [Link]
-
ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. [Link]
-
DergiPark. (n.d.). Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. [Link]
-
PENTA. (2025). 4-Pyridinecarboxylic acid. [Link]
-
PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. [Link]
-
PubMed. (n.d.). Inhibitory effects of niacin and its analogues on induction of ornithine decarboxylase activity by diethylnitrosamine in rat liver. [Link]
-
INCHEM. (n.d.). ICSC 1702 - NICOTINIC ACID. [Link]
-
Annual Reviews. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. [Link]
-
MDPI. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
PubMed. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. [Link]
-
NIH. (n.d.). Nicotinic acid: an old drug with a promising future. [Link]
-
Drug Target Review. (2025). Scientific workflow for hypothesis testing in drug discovery: part 3 of 3. [Link]
-
Vipergen. (n.d.). Drug Discovery Workflow - What is it?. [Link]
-
SynArchive. (n.d.). Ullmann Condensation. [Link]
-
ACS Publications. (1992). CATALYSIS WITH COPPER IN THE ULLMANN REACTION. [Link]
-
MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
ResearchGate. (n.d.). Synthesis of new 2-oxonicotinic acids. [Link]
-
ResearchGate. (2024). A novel hypothesis‐generating computational workflow utilizing reverse pharmacophore mapping—A drug repurposing perspective of istradefylline towards major depressive disorder. [Link]
-
PubMed. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. [Link]
-
ResearchGate. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. [Link]
- Google Patents. (n.d.). US4081451A - Process for preparing 2-halogeno nicotinic acids.
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall [mdpi.com]
- 7. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 9. semanticscholar.org [semanticscholar.org]
- 10. jms.ump.edu.pl [jms.ump.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 16. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. spectrumchemical.com [spectrumchemical.com]
- 20. echemi.com [echemi.com]
- 21. pentachemicals.eu [pentachemicals.eu]
- 22. tcichemicals.com [tcichemicals.com]
